Zincacetate

Description

Properties

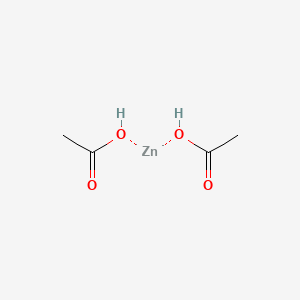

Molecular Formula |

C4H8O4Zn |

|---|---|

Molecular Weight |

185.5 g/mol |

IUPAC Name |

acetic acid;zinc |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI Key |

ZOIORXHNWRGPMV-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.[Zn] |

Canonical SMILES |

CC(=O)O.CC(=O)O.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Zinc Acetate from Zinc Oxide and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of zinc acetate (B1210297) from the reaction of zinc oxide and acetic acid. The document details the underlying chemical principles, experimental protocols, and relevant quantitative data. It also explores the significance of zinc acetate in biological systems, particularly its role in cellular signaling, which is pertinent to drug development.

Core Chemical Synthesis

The synthesis of zinc acetate from zinc oxide is a straightforward acid-base reaction. Zinc oxide (ZnO), a basic oxide, reacts with acetic acid (CH₃COOH), a weak acid, to form zinc acetate ((CH₃COO)₂Zn) and water (H₂O). The dihydrate form of zinc acetate is typically obtained upon crystallization.

The balanced chemical equation for this reaction is:

ZnO + 2CH₃COOH → (CH₃COO)₂Zn + H₂O[1][2]

The reaction is exothermic, and its progression can be influenced by factors such as temperature, reactant concentration, and reaction time.

Reaction Kinetics and Thermodynamics

The dissolution of zinc oxide in aqueous solutions of acetic acid is a key step in the synthesis. The process is influenced by both kinetic and diffusion-controlled stages. Studies have shown that an increase in temperature can shift the reaction from a kinetic to a diffusion-controlled mode, which is related to the formation of a zinc acetate film on the surface of the zinc oxide particles.[3] The reaction order with respect to acetic acid concentration has been reported as 0.8.[3]

The apparent activation energies for the kinetic and diffusion modes have been determined to be 53 kJ/mol and 11 kJ/mol, respectively.[3] This indicates that the initial chemical reaction is more sensitive to temperature changes than the subsequent diffusion process.

The standard enthalpy of the reaction to form zinc acetate dihydrate from zinc oxide, glacial acetic acid, and water has been measured calorimetrically. The values obtained from two independent thermodynamic cycles are -(65.78 ± 0.36) kJ·mol⁻¹ and -(66.25 ± 0.17) kJ·mol⁻¹.[4][5]

Experimental Protocols

Several methods for the synthesis of zinc acetate from zinc oxide have been reported, ranging from laboratory-scale preparations to industrial processes. Below are detailed experimental protocols derived from various sources.

General Laboratory Synthesis

This protocol outlines a common method for synthesizing zinc acetate dihydrate in a laboratory setting.

Materials:

-

Zinc oxide (ZnO) powder

-

Glacial acetic acid (CH₃COOH) or a concentrated aqueous solution

-

Deionized water

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Reaction vessel (e.g., beaker or flask)

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reactant Preparation: A specific amount of acetic acid is diluted with a small quantity of water in the reaction vessel.

-

Reaction: The solution is heated to a temperature between 80-90°C with continuous stirring.[6] Zinc oxide powder is then gradually added to the heated acetic acid solution. The reaction is typically carried out with an excess of acid to ensure complete dissolution of the zinc oxide.[6]

-

Completion and Filtration: The mixture is stirred at an elevated temperature (e.g., 90-100°C) until the zinc oxide is completely dissolved, which can take from 30 to 40 minutes.[7][8] The pH of the resulting solution is typically around 5.0-5.5.[7] Any unreacted solids or impurities can be removed by hot filtration.

-

Crystallization: The hot, saturated solution of zinc acetate is transferred to a crystallization dish and allowed to cool slowly to room temperature. For improved crystal yield, the solution can be further cooled in an ice bath to 0-5°C and held for 15-20 hours.[9]

-

Isolation and Drying: The resulting zinc acetate dihydrate crystals are collected by filtration. The crystals are then washed with a small amount of cold deionized water or an organic solvent to remove any residual acetic acid and other impurities.[2] The purified crystals are subsequently dried in an oven at a low temperature, typically between 30-40°C, to avoid the loss of water of crystallization.[9]

Industrial Production Considerations

In an industrial setting, the process is optimized for cost-effectiveness and yield. This often involves using less pure starting materials and incorporating purification steps.[6] For instance, impure zinc oxide can be used, with subsequent purification steps to remove heavy metal impurities.[6][7] One patented method involves immersing a zinc object in the hot, saturated basic zinc acetate solution to reduce and precipitate heavy metal ions.[7] The mother liquor from the crystallization process is often recycled to fully utilize the raw materials.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources regarding the synthesis of zinc acetate.

| Parameter | Value | Source(s) |

| Reaction Temperature | 80-90°C | [6] |

| 90-100°C | [7] | |

| 95-97°C | [8] | |

| Crystallization Temp. | 0-5°C | [9] |

| Drying Temperature | 30-40°C | [9] |

| Reaction Time | 30-40 minutes | [8] |

| 2 hours | [1] | |

| Holding Time (Cryst.) | 15-20 hours | [9] |

| pH of Solution | 5.0-5.5 | [7] |

| Reactant Ratio (by wt) | ZnO:H₂O:CH₃COOH = 1:(1.6-2.0):(1.8-2.2) | [9] |

| ZnO:Glacial Acetic Acid:H₂O:Mother Liquor = 1:1.2-1.8:2-5 | [8] | |

| Purity of Product | >99.8% | [9] |

| Thermodynamic/Kinetic Parameter | Value | Source |

| Apparent Activation Energy (Kinetic) | 53 kJ/mol | [3] |

| Apparent Activation Energy (Diffusion) | 11 kJ/mol | [3] |

| Reaction Order (vs. Acetic Acid) | 0.8 | [3] |

| Enthalpy of Reaction | -(65.78 ± 0.36) kJ/mol | [4][5] |

| -(66.25 ± 0.17) kJ/mol | [4][5] |

Characterization of Zinc Acetate

The synthesized zinc acetate should be characterized to confirm its identity and purity. Common analytical techniques include:

-

X-Ray Diffraction (XRD): To confirm the crystalline structure of the zinc acetate dihydrate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the acetate and Zn-O bonds. A strong peak around 430 cm⁻¹ is assignable to the Zn-O stretching vibrations.[10]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and the water of crystallization content. The decomposition of anhydrous zinc acetate to zinc oxide generally occurs below 300°C.[11]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of zinc acetate from zinc oxide and acetic acid.

References

- 1. Zinc acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Zinc acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Enthalpy of formation of zinc acetate dihydrate (Journal Article) | ETDEWEB [osti.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN1696099A - The preparation method of high-purity zinc acetate - Google Patents [patents.google.com]

- 8. CN1059196C - Prepn. tech. of zinc acetate - Google Patents [patents.google.com]

- 9. RU2483056C2 - Method of producing zinc acetate dihydrate - Google Patents [patents.google.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

"chemical and physical properties of zinc acetate dihydrate"

An In-depth Technical Guide on the Chemical and Physical Properties of Zinc Acetate (B1210297) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) is a salt of zinc and acetic acid, commonly found as a white, crystalline solid.[1][2] It serves as a readily bioavailable source of zinc ions (Zn²⁺), making it a compound of significant interest in pharmaceutical manufacturing, drug development, and clinical research.[3][4] Its versatility extends to industrial applications, where it functions as a catalyst, and to analytical chemistry, where it is used as a reagent.[5][6]

This guide provides a comprehensive overview of the core chemical and physical properties of zinc acetate dihydrate, details common experimental protocols for its analysis, and illustrates its functional roles through logical and pathway diagrams.

Chemical and Physical Properties

Zinc acetate dihydrate is typically encountered as white crystalline plates or flakes with a faint odor of acetic acid and an astringent taste.[7][8][9] It is stable under normal storage conditions but is efflorescent, meaning it can lose its water of hydration upon exposure to air.[7][8][10]

Core Physical and Chemical Data

The fundamental properties of zinc acetate dihydrate are summarized below.

| Property | Value | References |

| Chemical Formula | Zn(CH₃COO)₂·2H₂O | [1][2][8] |

| Molecular Weight | 219.50 g/mol | [1][2][11] |

| Appearance | White crystalline powder, flakes, or plates with a pearly luster. | [7][8][9] |

| Odor | Faint acetous (vinegar-like) odor. | [1][7][8] |

| Density | 1.735 - 1.84 g/cm³ | [7][11][12][13] |

| Melting Point | Decomposes at 237 °C. Loses water of hydration at 100 °C. | [2][7][8][12] |

| pH (5% aqueous solution) | 6.0 - 8.0 | [7][14] |

Solubility Profile

The solubility of zinc acetate dihydrate is a critical property for its use in formulations and as a reagent.

| Solvent | Solubility | Temperature | References |

| Water | 43 g / 100 mL (430 g/L) | 20 °C | [1][2][8][12][15] |

| Water | 40 g / 100 g | 25 °C | [7] |

| Water | 67 g / 100 g | 100 °C | [7] |

| Ethanol | Soluble; 3 g / 100 g | 25 °C | [1][7][8] |

| Methanol | 1.5 g / 100 mL | - | [15] |

Crystal Structure and Morphology

Zinc acetate dihydrate crystallizes in a monoclinic system, which accounts for its physical characteristics like softness and cleavage.[16] In the dihydrate form, the zinc atom is octahedrally coordinated.[12][16]

| Parameter | Value | References |

| Crystal System | Monoclinic | [1][16][17] |

| Space Group | C2/c | [16] |

| Unit Cell Dimensions | a = 14.50 Å, b = 5.32 Å, c = 11.02 Å | [16][17] |

| Unit Cell Angle (β) | 100° | [16][17] |

Stability and Reactivity

Zinc acetate dihydrate is stable under recommended storage conditions in a tightly sealed container.[8][10] Key reactivity information includes:

-

Thermal Decomposition : It loses its two water molecules at 100°C.[7][8] At higher temperatures (237°C), it decomposes.[2][8][12] Heating in a vacuum can produce "basic zinc acetate" (Zn₄O(CH₃COO)₆) through the loss of acetic anhydride.[12]

-

Incompatibilities : The compound is incompatible with strong oxidizing agents and alkalis.[8][14][18]

-

Water Reactivity : It is water-soluble but does not react chemically with water under normal conditions.[7][19] The resulting aqueous solutions contain moderate concentrations of hydroxide (B78521) ions and are slightly acidic to neutral.[7]

Biological Role and Signaling Pathways

Zinc is an essential trace element vital for over 300 enzymes and approximately 3000 human proteins, where it plays catalytic, structural, and regulatory roles.[4][7][20] Zinc acetate serves as a bioavailable source of zinc ions, which are increasingly recognized as intracellular second messengers, similar to calcium ions.[3] These "zinc signals" involve transient changes in intracellular zinc concentration that modulate key signaling pathways.

Zinc homeostasis is maintained by two major families of transporters:

-

ZIP (Zrt- and Irt-like Protein) family : Transporters that increase cytosolic zinc levels.[3]

-

ZnT (Zinc Transporter) family : Transporters that decrease cytosolic zinc levels.

The diagram below illustrates how zinc ions, released from zinc acetate, can modulate cellular signaling.

Applications in Research and Drug Development

The distinct properties of zinc acetate dihydrate make it suitable for a wide range of applications, from industrial synthesis to pharmaceuticals.[5][21] In drug development, it is used as an active pharmaceutical ingredient (API), a nutritional supplement, and a synthetic intermediate.[4][21]

The following diagram illustrates the relationship between its core properties and its primary applications.

Experimental Protocols for Quality Control

Accurate characterization of zinc acetate dihydrate is essential for its use in regulated industries. Standardized analytical methods are used to determine its purity (assay) and quantify impurities.

Assay (Purity by Complexometric Titration)

This method determines the percentage of zinc acetate dihydrate in a sample.[22]

-

Sample Preparation : Accurately weigh approximately 0.8 g of the sample and dissolve it in 300 mL of deionized water.[22]

-

Buffering and Indication : Add 15 mL of a hexamethylenetetramine buffer solution and approximately 50 mg of a xylenol orange indicator mixture.[22][23] Alternatively, an ammonia-ammonium chloride buffer and eriochrome black T indicator can be used.[24]

-

Titration : Titrate the solution with a standardized 0.1 M or 0.05 M EDTA (ethylenediaminetetraacetic acid) volumetric solution.[22][24]

-

Endpoint : The endpoint is marked by a distinct color change, from purple-red to lemon yellow with xylenol orange, or from wine-red to deep blue with eriochrome black T.[6][22][23][24]

-

Calculation : The percentage of zinc acetate dihydrate is calculated based on the volume of EDTA used, its molarity, and the initial sample weight. Each mL of 0.05 M EDTA is equivalent to 10.98 mg of Zn(CH₃COO)₂·2H₂O.[24]

Determination of pH

-

Prepare a 5% (w/v) solution of zinc acetate dihydrate in deionized water.

-

Calibrate a pH meter using standard buffers.

-

Measure the pH of the solution at a controlled temperature of 25.0 °C. The expected range is typically between 6.0 and 7.0.[22]

Test for Insoluble Matter

-

Dissolve 20 g of the sample in a mixture of 200 mL of water and 2 mL of glacial acetic acid.[22][23]

-

Heat the solution to facilitate dissolution.

-

Filter the solution through a pre-weighed filtering crucible.

-

Wash the residue with hot water, dry it at 105°C for 2 hours, cool in a desiccator, and weigh. The gain in weight should not exceed the specified limit (e.g., 0.005%).[22]

Limit Test for Sulfate (B86663)

-

Dissolve 20 g of the sample in 200 mL of water and add 1 mL of hydrochloric acid.[22][23]

-

Filter the solution if necessary, heat it to boiling, and add 10 mL of barium chloride solution to precipitate any sulfate ions as barium sulfate (BaSO₄).[22][23]

-

Digest the precipitate on a hot plate for 2 hours and allow it to stand for at least 8 hours.[22][23]

-

Filter, wash the precipitate with water containing dilute HCl, and finally with plain water.[22][23]

-

Ignite the precipitate and weigh. The amount of sulfate is calculated from the weight of the BaSO₄ residue.[22][23]

The following diagram outlines a typical experimental workflow for the quality control analysis of a zinc acetate dihydrate sample.

References

- 1. Mintchem Zinc acetate dihydrate (Zn(CHâCOO)â·2HâO) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Articles [globalrx.com]

- 5. biofuranchem.com [biofuranchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Zinc Acetate | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Zinc acetate dihydrate | 5970-45-6 [chemicalbook.com]

- 9. annexechem.com [annexechem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. Zinc acetate - Wikipedia [en.wikipedia.org]

- 13. americanelements.com [americanelements.com]

- 14. Zinc acetate dihydrate CAS#: 5970-45-6 [m.chemicalbook.com]

- 15. Zinc Acetate: Structure, Properties, Uses & Applications [vedantu.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Zinc acetate - Crystal growing [en.crystalls.info]

- 18. carlroth.com [carlroth.com]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 20. wbcil.com [wbcil.com]

- 21. nbinno.com [nbinno.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Zinc Acetate [drugfuture.com]

The Biological Role of Zinc Acetate in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Zinc in Cellular Homeostasis

Zinc is an essential trace element, second only to iron in its abundance in the human body, playing an indispensable role in a vast multitude of physiological functions.[1] Its biological importance stems from its versatile functions as a catalytic cofactor for over 300 enzymes, a structural component of more than 1000 transcription factors, and a regulator of diverse cellular processes including signal transduction and gene expression.[2] Dysregulation of zinc homeostasis is implicated in a wide array of pathologies, from immune deficiencies to neurodegenerative disorders and cancer.[1]

Zinc acetate (B1210297), a salt of zinc and acetic acid, serves as a readily bioavailable source of zinc ions (Zn²⁺) in both clinical and research settings. Its high solubility in aqueous solutions allows for the efficient delivery of zinc to biological systems, making it an invaluable tool for studying the multifaceted roles of zinc in cellular processes.[1] This technical guide provides a comprehensive overview of the biological functions of zinc, delivered via zinc acetate, with a focus on its impact on enzymatic activity, gene expression, cellular signaling, and apoptosis. This document is intended to be a resource for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and quantitative data.

Core Biological Functions of Zinc

The biological activities of zinc acetate are attributable to the zinc ion (Zn²⁺), which can be broadly categorized into three primary roles: catalytic, structural, and regulatory.[1]

Catalytic Role in Metalloenzymes

Zinc is a crucial cofactor for enzymes across all six major classes. In its catalytic capacity, the Zn²⁺ ion often acts as a Lewis acid, facilitating a variety of chemical reactions.[1] These enzymes are involved in critical metabolic pathways, including DNA and protein synthesis, immune function, and cellular repair.[3] For instance, zinc-dependent enzymes like DNA and RNA polymerases are vital for the replication and transcription of genetic material.[3]

Structural Role in Proteins and Transcription Factors

Zinc ions are integral to the structural integrity of a vast number of proteins. The most notable examples are "zinc finger" domains, which are found in numerous transcription factors.[4] These domains require zinc to fold correctly and bind to specific DNA sequences, thereby regulating the transcription of target genes. It is estimated that approximately 10% of human proteins may bind zinc.[2]

Regulatory Role in Cellular Signaling

Recent research has highlighted the role of zinc as an intracellular signaling molecule, or "second messenger," comparable to calcium. Transient fluctuations in intracellular free zinc concentrations, known as "zinc signals," can modulate the activity of various signaling pathways.[1] This dynamic regulation is crucial for processes such as cell proliferation, differentiation, and apoptosis.[1] The intracellular concentration of zinc is tightly controlled by two families of zinc transporters: the ZIP (Zrt- and Irt-like Protein) family, which increases cytosolic zinc, and the ZnT (Zinc Transporter) family, which decreases cytosolic zinc levels.[1]

Quantitative Data on the Effects of Zinc Acetate

The following tables summarize key quantitative data regarding the impact of zinc on cellular processes. It is important to note that while zinc acetate is a common source, some studies use other zinc salts; the data is presented to illustrate the effects of increased zinc ion concentration.

Table 1: IC50 Values of Zinc Compounds in Cancer Cell Lines

| Cell Line | Cancer Type | Zinc Compound | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Non-small-cell lung cancer | Zinc Acetate | ~150 | Not Specified | [5] |

| H1299 | Non-small-cell lung cancer | Zinc Acetate | ~250 | Not Specified | [5] |

| HCT-15 | Colorectal Carcinoma | Acetate | 70,000 | 48 | [1] |

| RKO | Colorectal Carcinoma | Acetate | 110,000 | 48 | [1] |

| MGC-803 | Gastric Cancer | Zinc Complex | 1.09 - 2.11 | Not Specified | [6][7] |

| HeLa | Cervical Cancer | Zinc Complex | 1.09 - 2.11 | Not Specified | [6][7] |

| MCF-7 | Breast Cancer | Zinc Complex | 0.01 - 20 | 72 | [6][8] |

| MDA-MB-231 | Breast Cancer | Zinc Complex | 0.01 - 20 | 72 | [6][8] |

Note: The high IC50 values for acetate in HCT-15 and RKO cells are for the acetate ion itself and not zinc acetate, illustrating a different mechanism of action.

Table 2: Quantitative Changes in Gene Expression in Response to Zinc Supplementation

| Gene | Cell/Tissue Type | Fold Change | Treatment Details | Reference |

| Metallothionein-1 (Mt1) | Mouse Liver | +514 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |

| Metallothionein-2 (Mt2) | Mouse Liver | +1020 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |

| Nrf2 | Mouse Liver | +2.1 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |

| Nqo1 | Mouse Liver | +1.8 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |

| ZnT1 | Obese Women Leukocytes | Increased | 30 mg zinc/day for 8 weeks | [10] |

| ZnT5 | Obese Women Leukocytes | Increased | 30 mg zinc/day for 8 weeks | [10] |

| S100A8 | Neonates with Sepsis | -3 | Zinc Supplementation | [11] |

| S100A9 | Neonates with Sepsis | +2 | Zinc Supplementation | [11] |

| CD14 | Neonates with Sepsis | +1 | Zinc Supplementation | [11] |

Table 3: Effect of Zinc on Enzyme Activity

| Enzyme | Effect | System | Observations | Reference |

| Caspase-3 | Inhibition | Human Burkitt lymphoma B cells (Ramos) | Inhibition at 10-50 µM zinc | [12] |

| Caspase-3 | Activation | Human Burkitt lymphoma B cells (Ramos) | Activation at 50-100 µM zinc | [12] |

| Caspase-9 | Activation | Human Burkitt lymphoma B cells (Ramos) | Activation at 50-100 µM zinc | [12] |

| Cu/Zn Superoxide Dismutase | Decreased Activity | Children with growth retardation | Activity decreased after zinc treatment | [4] |

Signaling Pathways Modulated by Zinc

Zinc ions play a pivotal role in modulating key signaling pathways that govern cellular responses to stress, inflammation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the immune and inflammatory responses. Zinc has been shown to act as a negative regulator of the NF-κB pathway, contributing to its anti-inflammatory effects. One mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκB.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In response to oxidative stress, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes. Zinc can modulate this pathway, contributing to its antioxidant properties.

Zinc-Induced Apoptosis

Zinc exhibits a dual role in apoptosis, being either pro-apoptotic or anti-apoptotic depending on its concentration and the cellular context. At higher concentrations, zinc can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of zinc acetate.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

Zinc acetate solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of zinc acetate in culture medium. Remove the existing medium from the wells and add 100 µL of the different zinc acetate concentrations. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative changes in the expression of specific genes in response to zinc acetate treatment.

-

Materials:

-

Cells treated with zinc acetate and control cells

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers

-

qPCR instrument

-

-

Procedure:

-

RNA Extraction: Treat cells with the desired concentrations of zinc acetate for a specified time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, gene-specific primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[1]

-

Protein Expression and Phosphorylation Analysis: Western Blotting

Western blotting allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into signaling pathway activation.

-

Materials:

-

Cells treated with zinc acetate and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Cells treated with zinc acetate and control cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Cell Lysis: Induce apoptosis in cells with the desired concentration of zinc acetate. Lyse the cells in chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add assay buffer and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in treated samples to the untreated control.[10]

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of zinc acetate on a specific cellular process.

Applications in Drug Development

The diverse biological roles of zinc make zinc acetate a compound of interest in drug development for various therapeutic areas:

-

Wilson's Disease: Zinc acetate is an established treatment for Wilson's disease, a genetic disorder characterized by copper accumulation. Zinc induces the production of metallothionein (B12644479) in intestinal cells, which binds copper and prevents its absorption.

-

Cancer Therapy: The pro-apoptotic effects of zinc in certain cancer cells suggest its potential as an anti-cancer agent, either alone or in combination with other chemotherapeutics.

-

Immune Modulation: Zinc's role in immune function makes it a target for therapies aimed at boosting the immune response or mitigating inflammation.

-

Dermatology: Zinc acetate's anti-inflammatory properties are utilized in topical treatments for conditions like acne.

Conclusion

Zinc acetate, by providing bioavailable zinc ions, exerts a profound influence on a wide range of cellular processes. Its roles as a catalytic cofactor, a structural stabilizer of proteins, and a dynamic signaling molecule are fundamental to cellular health. The ability of zinc to modulate gene expression, influence major signaling pathways, and regulate apoptosis underscores its importance in both normal physiology and disease. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate and multifaceted biological functions of zinc acetate. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies targeting zinc-dependent cellular pathways.

References

- 1. Effect of zinc supplementation on relative expression of immune response genes in neonates with sepsis: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Changes in hepatic gene expression in response to hepatoprotective levels of zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Zinc Supplementation Induced Transcriptional Changes in Primary Human Retinal Pigment Epithelium: A Single-Cell RNA Sequencing Study to Understand Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Zinc Acetate as a Precursor for Metal-Organic Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of zinc acetate (B1210297) in the synthesis of metal-organic frameworks (MOFs). It covers the fundamental principles, detailed experimental protocols for key MOFs, characterization techniques, and applications, with a particular focus on drug delivery.

Introduction to Zinc Acetate in MOF Synthesis

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal precursor is crucial in determining the physicochemical properties and morphology of the resulting MOF. Zinc acetate (Zn(CH₃COO)₂) is a widely used and advantageous precursor for the synthesis of various zinc-based MOFs, including the notable MOF-5, ZIF-8, and MOF-74.

The utility of zinc acetate stems from several key properties. The acetate anion can act as a base, facilitating the deprotonation of the organic linker, which can eliminate the need for additional bases like triethylamine.[1][2] This simplifies the synthesis process and reduces potential impurities. Furthermore, the acetate ion can function as a "modulator" in the reaction, competing with the organic linker for coordination to the zinc ions. This modulation can influence the nucleation and growth of the MOF crystals, allowing for control over their size and morphology.[3]

In its anhydrous form, zinc acetate features zinc coordinated to four oxygen atoms in a tetrahedral geometry, with these tetrahedra interconnected by acetate ligands to form polymeric structures.[4] The dihydrate form, Zn(CH₃COO)₂·2H₂O, is also commonly used and features octahedral zinc centers.[4][5] The thermal decomposition of zinc acetate is also relevant, as it can be heated to form basic zinc acetate (Zn₄O(CH₃COO)₆), a common secondary building unit (SBU) in the construction of MOFs like MOF-5.[6][7]

Synthesis Methodologies and Experimental Protocols

The use of zinc acetate as a precursor is compatible with various MOF synthesis techniques, including solvothermal, hydrothermal, mechanochemical, and room temperature methods.[2][8][9][10]

Solvothermal Synthesis of MOF-5

MOF-5 is a prototypical MOF known for its high porosity and thermal stability. The following is a representative solvothermal synthesis protocol using zinc acetate.

Experimental Protocol: Solvothermal Synthesis of MOF-5

-

Precursor Solution Preparation: Dissolve 4.24 g of zinc acetate dihydrate and 1.26 g of terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC) in 100 mL of N,N-dimethylformamide (DMF) in a beaker with constant stirring for up to 2 hours to achieve a homogeneous mixture.[11]

-

Solvothermal Reaction: Transfer the homogeneous mixture into a Teflon-lined sealed solvothermal vessel.[11] Heat the vessel in an oven at 125 °C for 24 hours.[11]

-

Product Isolation and Washing: After 24 hours, gradually cool the vessel to room temperature. A solid, colorless precipitate of MOF-5 will have formed.[11] Centrifuge the mixture at 7000 rpm for 15 minutes to collect the product.[11] Wash the collected solid twice with 100 mL of fresh DMF.[11]

-

Drying: Dry the final product under vacuum at room temperature and store it in a desiccator.[11]

Room Temperature Synthesis of MOF-2

One of the advantages of using zinc acetate is the ability to synthesize certain MOFs under more sustainable, room temperature conditions.

Experimental Protocol: Room Temperature Synthesis of MOF-2

-

Precursor Solution Preparation:

-

Precipitation: Add the zinc salt solution to the organic linker solution and stir continuously for 15 minutes. A white precipitate will form.[12] The reaction is allowed to proceed for 24 hours at room temperature.[13]

-

Product Isolation and Washing: Collect the precipitate by filtration.

-

Drying: Dry the product under appropriate conditions.

Mechanochemical Synthesis of ZIF-8

Mechanochemical synthesis offers a solvent-free or low-solvent route to MOF production.

Experimental Protocol: Mechanochemical Synthesis of ZIF-8

-

Reactant Preparation: Combine zinc oxide (0.337 mmol, 27.4 mg), zinc acetate dihydrate (10 mol% of total metal content, 0.037 mmol, 8.2 mg), 2-methylimidazole (B133640) (0.748 mmol, 61.4 mg), and ammonium (B1175870) nitrate (B79036) (0.748 mmol, 3.0 mg) in a milling jar.[9]

-

Milling: Mill the mixture using a ball mill. The specific milling time and frequency will depend on the equipment used. The reaction progress can be monitored using in-situ X-ray diffraction.[9]

-

Product Isolation: After the reaction is complete, the resulting ZIF-8 powder can be collected.

Quantitative Data on MOF Synthesis

The following tables summarize key quantitative data for the synthesis of various MOFs using zinc acetate as a precursor.

Table 1: Synthesis Parameters for MOFs using Zinc Acetate

| MOF Name | Organic Linker | Metal-to-Linker Molar Ratio | Solvent(s) | Temperature (°C) | Time (h) | Reference(s) |

| MOF-5 | Terephthalic acid (H₂BDC) | 2:1 | DMF | 125 | 24 | [11][14] |

| MOF-2 | Terephthalic acid (H₂BDC) | 1.74:1 | Water/DMF (3:1 H₂O to DMF ratio) | Room Temperature | 24 | [12][13] |

| ZIF-8 | 2-Methylimidazole | 1:2 (Zn:Hmim) | Methanol | Room Temperature | - | [15] |

| ZIF-8 | 2-Methylimidazole | 35:1 (Zn:Hmim) | Water | - | - | [16] |

| MOF-74 | 2,5-dihydroxyterephthalic acid | 2:1 | Water | 25 | 0.1-0.2 | [17] |

Table 2: Characterization Data of MOF-2 Synthesized at Room Temperature

| Property | Value | Reference(s) |

| BET Surface Area (SBET) | 361 m²/g | [13] |

| Langmuir Surface Area (SLang) | 397 m²/g | [13] |

| Micropore Surface Area (Smicrop) | 324 m²/g | [13] |

| Total Pore Volume | 0.227 cm³/g | [13] |

| Micropore Volume | 0.124 cm³/g | [13] |

| Crystal Morphology | Hexagonal shaped crystals | [13] |

Visualizing Synthesis and Functional Relationships

General Workflow for Solvothermal MOF Synthesis

The following diagram illustrates a typical workflow for the solvothermal synthesis of MOFs using zinc acetate.

Role of Acetate as a Coordination Modulator

The acetate anion from zinc acetate can act as a coordination modulator, influencing the kinetics of MOF formation and the resulting crystal morphology.

Applications in Drug Delivery

Zinc-based MOFs synthesized from zinc acetate are promising candidates for drug delivery applications due to their high porosity, tunable pore size, and biocompatibility.[10] A key feature of many zinc-based MOFs, particularly ZIF-8, is their pH-responsive degradation, which allows for targeted drug release in the acidic microenvironment of tumors.[16][18]

pH-Responsive Drug Release from ZIF-8

The acidic environment of cancerous tissues (pH ~5.0-6.5) can trigger the breakdown of the ZIF-8 framework, leading to the release of encapsulated drug molecules.[15][18] This targeted release mechanism can reduce the systemic toxicity of potent anticancer drugs.

Drug Loading and Release Data

The following table summarizes the loading and release of various drugs from zinc-based MOFs.

Table 3: Drug Loading and Release from Zinc-Based MOFs

| MOF | Drug | Drug Loading | Release Conditions | Cumulative Release | Reference(s) |

| ZIF-8 | Doxorubicin (B1662922) | 62 mg/g | pH 4.0 | ~84.7% after 30 h | [18] |

| ZIF-8 | Doxorubicin | - | pH 7.4 | ~24.7% after 100 h | [18] |

| ZIF-8 | 5-Fluorouracil | ~660 mg/g | pH 5.0 | - | [15] |

| ZIF-8 | Metformin | 63.39 ± 1.32% | pH 5-6 | 98% | [19] |

| ZIF-8 | Metformin | 63.39 ± 1.32% | pH 7.4 | 35% | [19] |

| Zn-based MOF | Doxorubicin | 33.74% | pH 3.8 | Higher than at pH 5.8 or 7.4 | [20] |

| 2D Zn-MOF | 5-Fluorouracil | ~19.3 wt% | PBS (pH 7.4) | ~70% after 120 h | [21] |

| Zn/La³⁺-MOF | Captopril | - | In vitro | 41% over 300 minutes | [4] |

Conclusion

Zinc acetate is a versatile and advantageous precursor for the synthesis of a wide range of metal-organic frameworks. Its ability to act as both a metal source and a reaction modulator provides a simple and effective means to control the synthesis and properties of the resulting MOFs. The use of zinc acetate has enabled the development of more sustainable synthesis routes, such as room temperature and mechanochemical methods. The resulting zinc-based MOFs, particularly ZIF-8, have demonstrated significant potential in the field of drug delivery, owing to their high drug loading capacities and pH-responsive release mechanisms. This guide provides a solid foundation for researchers and professionals seeking to utilize zinc acetate in the design and synthesis of advanced MOF materials for various applications.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sustainable Synthesis of MOF-5@GO Nanocomposites for Efficient Removal of Rhodamine B from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Anhydrous Zinc Acetate: A Comprehensive Technical Guide to its Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of anhydrous zinc acetate (B1210297). It covers its synthesis, structure, spectroscopic properties, and thermal behavior, with a focus on its applications in catalysis and drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals working in these fields.

Introduction

Anhydrous zinc acetate, with the chemical formula Zn(CH₃COO)₂, is a versatile compound that plays a significant role in various chemical and biological processes. Unlike its dihydrate form, the anhydrous version is free of water molecules, which can be crucial for moisture-sensitive applications.[1] In its anhydrous state, zinc acetate exhibits unique coordination chemistry, forming polymeric structures with tetrahedral zinc centers.[2][3] This guide will delve into the intricacies of its coordination environment, providing detailed experimental protocols for its synthesis and characterization, and exploring its functional roles in catalysis and medicine.

Synthesis and Structure

The synthesis of anhydrous zinc acetate typically involves the reaction of a zinc precursor, such as zinc oxide or zinc metal, with acetic acid.[4] The resulting product is often the dihydrate, which can then be dehydrated to the anhydrous form.

Crystal Structure

Anhydrous zinc acetate is known to exist in at least two polymorphic forms: monoclinic and orthorhombic.[4][5] In both structures, the zinc ion is tetrahedrally coordinated to four oxygen atoms from bridging acetate ligands.[3][4] This contrasts with the dihydrate form where zinc is octahedrally coordinated.[3] The acetate ligands in the anhydrous forms act as bridges, connecting the tetrahedral zinc centers to form extended polymeric networks.[4]

Table 1: Crystallographic Data for Anhydrous Zinc Acetate Polymorphs

| Property | Monoclinic Polymorph[6] | Orthorhombic Polymorph[4] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Fdd2 |

| a (Å) | 15.096(3) | - |

| b (Å) | 4.7967(10) | - |

| c (Å) | 9.2361(18) | - |

| α (°) | 90 | 90 |

| β (°) | 98.10(3) | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 662.1(2) | - |

| Z | 4 | - |

| Temperature (K) | 293 | - |

Table 2: Selected Bond Distances and Angles for Monoclinic Anhydrous Zinc Acetate[6]

| Bond | Distance (Å) | Angle | Angle (°) |

| Zn1-O1 | - | O3-Zn1-O2 | 108.54(11) |

| Zn1-O2 | - | O3-Zn1-O4 | 113.71(10) |

| Zn1-O3 | - | O2-Zn1-O4 | 117.80(12) |

| Zn1-O4 | - | O3-Zn1-O1 | 111.81(10) |

| C1-O2 | - | O2-Zn1-O1 | 100.74(11) |

| C1-O3 | - | O4-Zn1-O1 | 103.34(11) |

| C3-O1 | - | O3-C1-O2 | 121.1(3) |

| C3-O4 | - | O1-C3-O4 | 120.3(3) |

Experimental Protocols

Synthesis of Anhydrous Zinc Acetate

Objective: To synthesize anhydrous zinc acetate from zinc oxide and acetic acid.

Materials:

-

Zinc oxide (ZnO)

-

Glacial acetic acid (CH₃COOH)

-

Reaction flask with a condenser

-

Heating mantle with magnetic stirrer

-

Dean-Stark apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction: In a reaction flask, suspend zinc oxide in an excess of glacial acetic acid.

-

Heating: Gently heat the mixture while stirring. The zinc oxide will gradually dissolve as it reacts to form zinc acetate. Continue heating until a clear solution is obtained.

-

Crystallization (Dihydrate): Allow the solution to cool to room temperature. Zinc acetate dihydrate crystals will form.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold water.

-

Dehydration: Transfer the zinc acetate dihydrate crystals to a flask with toluene. Fit the flask with a Dean-Stark apparatus and a condenser.

-

Azeotropic Distillation: Heat the mixture to reflux. The water of hydration will be removed azeotropically with the toluene and collected in the Dean-Stark trap.

-

Final Product: Once all the water has been removed, the anhydrous zinc acetate can be isolated by filtration and dried under vacuum.

Caption: Workflow for the synthesis of anhydrous zinc acetate.

Characterization Techniques

Objective: To identify the functional groups and coordination mode of the acetate ligand.

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the anhydrous zinc acetate sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

Attenuated Total Reflectance (ATR): Place the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[7]

Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the carboxylate group (COO⁻) are of particular interest.

Table 3: Characteristic FTIR Absorption Bands for Zinc Acetate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1564 | Asymmetric COO⁻ stretching | [8] |

| 1445 | Symmetric COO⁻ stretching | [8] |

| 1571 | Asymmetric COO⁻ stretching | [9] |

| 1447 | Symmetric COO⁻ stretching | [9] |

The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the acetate ligand.

Objective: To determine the crystal structure and phase purity of the synthesized anhydrous zinc acetate.

Sample Preparation: Finely grind the anhydrous zinc acetate sample into a homogeneous powder. Mount the powder on a sample holder. The sample surface should be smooth and level with the holder's surface.[10]

Instrumentation and Analysis: Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54184 Å).[11][12] Collect the diffraction pattern over a 2θ range of 5° to 70°.[12] The resulting diffractogram can be compared with standard patterns from crystallographic databases to identify the crystalline phase(s) present.[12]

Objective: To study the thermal stability and decomposition of anhydrous zinc acetate.

Procedure: Place a known mass of the anhydrous zinc acetate sample into an alumina (B75360) crucible. Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

Applications

Catalysis

Anhydrous zinc acetate is an effective catalyst in various organic reactions, acting as a mild Lewis acid.

A major industrial application of zinc acetate is as a catalyst for the production of vinyl acetate from acetylene (B1199291) and acetic acid.[3]

Caption: Simplified workflow for zinc acetate catalyzed vinyl acetate synthesis.

Drug Development

Zinc acetate is used as a source of zinc in various pharmaceutical applications, including the treatment of Wilson's disease.[13][14]

Wilson's disease is a genetic disorder characterized by the accumulation of copper in the body. Zinc acetate is an effective treatment that works by blocking the intestinal absorption of copper.[14][15]

The mechanism involves the induction of metallothionein, a cysteine-rich protein in intestinal cells that has a high affinity for copper.[15][16] When zinc acetate is ingested, it stimulates the production of metallothionein. This protein then binds to dietary copper and endogenously secreted copper, preventing their absorption into the bloodstream.[14][15] The copper-metallothionein complex is eventually excreted in the stool as the intestinal cells are sloughed off.[8]

Caption: Signaling pathway of zinc acetate in the treatment of Wilson's disease.

Conclusion

Anhydrous zinc acetate is a compound with a rich and varied coordination chemistry. Its ability to form polymeric structures with tetrahedral zinc centers underpins its utility in diverse applications. This guide has provided a detailed overview of its synthesis, structure, and characterization, along with insights into its roles in catalysis and as a therapeutic agent. The provided experimental protocols and data summaries are intended to serve as a practical resource for researchers and professionals in the field. Further exploration of its coordination complexes and their applications will undoubtedly continue to be a fruitful area of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. wbcil.com [wbcil.com]

- 3. Zinc acetate - Wikipedia [en.wikipedia.org]

- 4. ZINC ACETATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Treatment of Wilson's disease with zinc. XVII: treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 13. Treatment - Wilson Disease Association [wilsondisease.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Zinc acetate for the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. england.nhs.uk [england.nhs.uk]

Thermal Decomposition of Zinc Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of zinc acetate (B1210297), a critical process in various scientific and industrial applications, including the synthesis of zinc oxide nanoparticles for use in drug delivery systems and biomedical devices. This document outlines the decomposition pathways of both zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and anhydrous zinc acetate (Zn(CH₃COO)₂), detailing the key intermediates and final products. A thorough review of the quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is presented in tabular format for easy comparison. Furthermore, detailed experimental protocols for the characterization of this decomposition process are provided, alongside visual representations of the decomposition mechanism and analytical workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and pharmaceutical development.

Introduction

Zinc acetate is a versatile precursor material utilized in a wide array of chemical syntheses. Its thermal decomposition is a particularly important method for the controlled production of zinc oxide (ZnO), a material with significant applications in catalysis, electronics, and notably, the biomedical field. The properties of the resulting ZnO, such as particle size, morphology, and crystallinity, are highly dependent on the conditions of the thermal decomposition process. Understanding the nuances of this process is therefore paramount for tailoring the final product to specific applications, such as the development of targeted drug delivery systems or antimicrobial surfaces.

This guide will explore the thermal decomposition of both the dihydrate and anhydrous forms of zinc acetate, summarizing the key thermal events, decomposition products, and the influence of experimental parameters.

Decomposition Pathways and Mechanisms

The thermal decomposition of zinc acetate is a multi-step process that differs slightly between the dihydrate and anhydrous forms. The general pathway involves the initial loss of water (for the dihydrate), followed by the decomposition of the acetate groups to yield zinc oxide.

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

The decomposition of zinc acetate dihydrate typically proceeds in three main stages:

-

Dehydration: The two molecules of water of crystallization are removed at relatively low temperatures, typically below 120 °C.

-

Decomposition of Anhydrous Zinc Acetate: The resulting anhydrous zinc acetate then decomposes. This stage can be complex and may involve the formation of intermediates.

-

Formation of Zinc Oxide: The final solid product of the decomposition is zinc oxide (ZnO).

Anhydrous Zinc Acetate (Zn(CH₃COO)₂)

The decomposition of anhydrous zinc acetate begins at a higher temperature than the dihydrate form and primarily involves the breakdown of the acetate ligands. In an inert atmosphere or vacuum, the decomposition can lead to the formation of a basic zinc acetate intermediate (Zn₄O(CH₃COO)₆) through the loss of acetic anhydride.[1] Further heating results in the formation of zinc oxide.

The overall decomposition reaction in an oxidizing atmosphere is generally represented as:

Zn(CH₃COO)₂(s) + 4O₂(g) → ZnO(s) + 4CO₂(g) + 3H₂O(g)

The gaseous byproducts of the decomposition in air or oxygen typically include water, carbon dioxide, and acetone.[2]

Decomposition Signaling Pathway

The following diagram illustrates the key steps in the thermal decomposition of zinc acetate dihydrate to form zinc oxide.

Caption: Thermal decomposition pathway of zinc acetate dihydrate.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal decomposition of zinc acetate. The following tables summarize typical data obtained from these analyses.

Table 1: Thermal Decomposition Data for Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG/DSC) | Mass Loss (%) | Evolved Species |

| Dehydration | 50 - 120 | ~100 | ~14-17 | H₂O |

| Decomposition to ZnO | 250 - 350 | ~280-320 | ~45-57 | H₂O, CO₂, Acetic Acid, Acetone |

Note: Values can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Thermal Decomposition Data for Anhydrous Zinc Acetate (Zn(CH₃COO)₂)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG/DSC) | Mass Loss (%) | Evolved Species |

| Decomposition to ZnO | 230 - 380 | ~300-350 | ~55-60 | Acetic Anhydride, Acetone, CO₂ |

Note: The decomposition of anhydrous zinc acetate often shows a single major mass loss step corresponding to the formation of ZnO.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results in the study of thermal decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of zinc acetate.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the zinc acetate sample into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the desired atmosphere (e.g., dry air, nitrogen, or argon) with a constant flow rate (e.g., 20-50 mL/min).

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.

-

Data Analysis:

-

Determine the onset and peak temperatures of decomposition events from the TGA/DTG and DSC curves.

-

Calculate the percentage mass loss for each decomposition step from the TGA curve.

-

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature stage (for in-situ studies) or a standard diffractometer for ex-situ analysis.

Methodology:

-

Sample Preparation (Ex-situ):

-

Heat the zinc acetate sample in a furnace to specific temperatures corresponding to different decomposition stages (e.g., 150 °C, 250 °C, 400 °C) and hold for a defined period.

-

Allow the sample to cool to room temperature.

-

Gently grind the resulting solid residue into a fine powder.

-

Mount the powder on a sample holder.

-

-

Instrument Setup:

-

Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

-

Set the desired angular range (2θ), for example, from 20° to 80°.

-

Select an appropriate step size and scan speed.

-

-

Data Acquisition: Scan the sample and record the diffraction pattern.

-

Data Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction peaks with standard diffraction patterns from a database (e.g., the JCPDS-ICDD database).

-

Determine the crystallite size using the Scherrer equation, if applicable.

-

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

Methodology:

-

TGA Setup: Follow the TGA protocol as described in section 4.1.

-

MS Interface: The evolved gases from the TGA are transferred to the mass spectrometer via a heated capillary transfer line to prevent condensation.

-

MS Setup:

-

Set the mass spectrometer to scan a specific mass-to-charge (m/z) range (e.g., 1-200 amu).

-

Alternatively, use selected ion monitoring (SIM) to track specific expected species (e.g., m/z 18 for H₂O, 44 for CO₂, 43 for the primary fragment of acetone, 60 for acetic acid).

-

-

Data Acquisition: Record the ion currents for the selected m/z values as a function of temperature and time, simultaneously with the TGA data.

-

Data Analysis: Correlate the evolution of specific gaseous species with the mass loss events observed in the TGA curve to elucidate the decomposition reactions.[3][4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comprehensive analysis of zinc acetate thermal decomposition.

Caption: A typical experimental workflow for thermal decomposition analysis.

Applications in Drug Development

The primary application of zinc acetate thermal decomposition in a pharmaceutical context is the synthesis of zinc oxide nanoparticles. ZnO nanoparticles are of great interest due to their biocompatibility, antimicrobial properties, and potential as drug delivery vehicles. By carefully controlling the decomposition temperature, heating rate, and atmosphere, the size, morphology, and surface properties of the resulting ZnO nanoparticles can be tailored.[5][6] This control is critical for applications such as:

-

Targeted Drug Delivery: Functionalized ZnO nanoparticles can be used to deliver therapeutic agents to specific cells or tissues.

-

Antimicrobial Coatings: ZnO nanoparticles can be incorporated into medical device coatings to prevent biofilm formation.

-

Bioimaging: Doped ZnO nanoparticles can be used as fluorescent probes for cellular imaging.

Conclusion

The thermal decomposition of zinc acetate is a well-studied yet fundamentally important process for the generation of high-purity zinc oxide. This guide has provided a comprehensive overview of the decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols for the characterization of this process. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design and synthesis of ZnO-based materials with tailored properties for advanced biomedical applications. The provided data and methodologies serve as a foundational resource for further research and development in this exciting field.

References

- 1. Easy and Fast Obtention of ZnO by Thermal Decomposition of Zinc Acetate and Its Photocatalytic Properties over Rhodamine B Dye [mdpi.com]

- 2. akjournals.com [akjournals.com]

- 3. eag.com [eag.com]

- 4. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Investigation of the growth mechanism of the formation of ZnO nanorods by thermal decomposition of zinc acetate and their field emission properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Solubility of Zinc Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc acetate (B1210297) in various organic solvents, a critical parameter for its application in research, pharmaceuticals, and chemical synthesis. Understanding the solubility of this compound is essential for designing and optimizing reaction conditions, developing drug formulations, and ensuring the efficiency of industrial processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of zinc acetate is influenced by several factors, including the form of the salt (anhydrous vs. dihydrate), the nature of the organic solvent, and the temperature. The following tables summarize the available quantitative solubility data for both anhydrous zinc acetate and zinc acetate dihydrate in a range of common organic solvents.

Table 1: Solubility of Anhydrous Zinc Acetate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 15 | 1.9[1] |

| 66.6 | 1.9[1] | |

| Ethanol | 25 | 3.5[1] |

| 79 | 221[1] | |

| Ethanol (absolute) | 25 | 1.18[1] |

| Acetone | - | Insoluble[1] |

| Ethyl Acetate | 20 | 0.02592[1] |

| Acetic Acid | 25 | 0.0055[1] |

| 40.5 | 0.015[1] | |

| 72 | 0.117[1] | |

| 130 | 0.3[1] | |

| Hydrazine | 20 | 4[1] |

| Dimethyl Sulfoxide (DMSO) | - | 37 mg/mL (approx. 3.7 g/100g )[2] |

Table 2: Solubility of Zinc Acetate Dihydrate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Alcohol (unspecified) | 25 | 3[3] |

| Methanol | - | 1.5 g/100 mL (approx. 1.5 g/100g )[4] |

| Ethanol | - | 5 mg/mL (approx. 0.5 g/100g )[5] |

| Dimethyl Sulfoxide (DMSO) | - | 44 mg/mL (approx. 4.4 g/100g )[5] |

Note: The term "alcohol" in some older literature may refer to ethanol. Discrepancies in reported values can arise from differences in experimental methodologies and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of zinc acetate is crucial for obtaining accurate and reproducible results. The following protocol outlines a general and robust gravimetric method.

Objective: To determine the equilibrium solubility of zinc acetate in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

Zinc acetate (anhydrous or dihydrate, of known purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Vortex mixer

-

Centrifuge

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of zinc acetate to a series of vials each containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

To remove any remaining suspended particles, pass the supernatant through a syringe filter that has been pre-equilibrated to the experimental temperature.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered supernatant to the pre-weighed evaporating dish and record the exact mass of the solution.

-

-

Gravimetric Determination:

-

Place the evaporating dish containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the zinc acetate (e.g., below its decomposition temperature of 237°C[3]).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried zinc acetate residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved zinc acetate by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved zinc acetate from the total mass of the supernatant.

-

Express the solubility in grams of zinc acetate per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved zinc acetate / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of zinc acetate can be visualized using the following workflow diagram.

Conclusion

This technical guide provides essential data and a standardized methodology for determining the solubility of zinc acetate in organic solvents. The provided quantitative data serves as a valuable reference for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocol and workflow diagram offer a practical framework for conducting accurate and reproducible solubility measurements. A thorough understanding of zinc acetate's solubility is paramount for its effective utilization in various scientific and industrial applications.

References

"zinc acetate as a bioavailable source of zinc ions"

An In-depth Technical Guide on Zinc Acetate (B1210297) as a Bioavailable Source of Zinc Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element, indispensable for a vast array of physiological functions. It serves as a structural component for numerous proteins and a catalytic cofactor for over 300 enzymes involved in critical metabolic pathways, including DNA synthesis, immune function, and wound healing.[1] The bioavailability of zinc—the fraction of ingested zinc that is absorbed and utilized by the body—is paramount for its efficacy. Zinc acetate (Zn(CH₃COO)₂), a salt formed from zinc and acetic acid, is recognized for its high solubility and bioavailability, making it a compound of significant interest in nutritional science, pharmaceuticals, and drug development.[2][3] This guide provides a comprehensive technical overview of zinc acetate, focusing on its properties as a bioavailable source of zinc ions, the mechanisms of its absorption, its role in cellular signaling, and the experimental methodologies used to assess its efficacy.

Chemical and Physical Properties

Zinc acetate is a white, crystalline solid that commonly exists as a dihydrate (Zn(CH₃COO)₂·2H₂O).[4] Its primary advantage lies in its high solubility in water, which facilitates its dissolution in the gastrointestinal tract, a crucial first step for the absorption of zinc ions.[2] This property distinguishes it from less soluble forms like zinc oxide, contributing to its superior bioavailability.[2][5]

Mechanism of Absorption and Bioavailability

The absorption of zinc from zinc acetate occurs primarily in the small intestine, specifically the duodenum and jejunum.[6][7] The process begins with the dissolution of the salt in the stomach, releasing divalent zinc ions (Zn²⁺).[8] These ions are then transported from the intestinal lumen into the enterocytes (intestinal epithelial cells) via a carrier-mediated mechanism dominated by the ZIP4 transporter.[7] Once inside the enterocyte, zinc can be utilized by the cell, stored by binding to the protein metallothionein (B12644479), or transported into the bloodstream via the ZnT1 transporter located on the basolateral membrane.[7]

Several factors can influence the bioavailability of zinc from zinc acetate:

-

Inhibitors : Dietary components such as phytates and fiber can bind to zinc ions in the intestinal lumen, forming insoluble complexes that prevent absorption.[8][9] High doses of other minerals, like iron, may also compete for absorption.[10]

-

Enhancers : Dietary proteins and certain amino acids can enhance zinc absorption.[5][11]

-

Intragastric pH : Studies have shown that a lower intragastric pH (more acidic environment) significantly enhances the absorption of zinc from zinc acetate.[5][12]

Quantitative Bioavailability Data

Direct, head-to-head clinical studies comparing the pharmacokinetic profiles of all zinc salts are limited. However, data from various studies provide a strong indication of zinc acetate's relative bioavailability. The following tables summarize key quantitative data.

Table 1: Comparative Bioavailability of Zinc Salts

| Zinc Salt | Parameter | Value | Comparator | Study Population | Reference |

| Zinc Acetate | Area Under the Curve (AUC) | 524 µg·h/dL (at low intragastric pH) | Zinc Oxide | 10 healthy subjects | Henderson et al., 1995[12] |

| Zinc Gluconate | Median Fractional Absorption | 60.9% | Zinc Oxide | 15 healthy adults | Wegmuller et al., 2014[12] |

| Zinc Citrate | Median Fractional Absorption | 61.3% | Zinc Oxide | 15 healthy adults | Wegmuller et al., 2014[5] |

| Zinc Oxide | Median Fractional Absorption | 49.9% | - | 15 healthy adults | Wegmuller et al., 2014[5] |

Note: The data presented above are from different studies and are not directly comparable. They are provided to give a quantitative context to the bioavailability of each zinc salt based on available research.[12]

Table 2: Elemental Zinc Content of Common Zinc Salts

| Zinc Salt | Elemental Zinc Content (%) |

| Zinc Acetate | ~30%[2][13] |

| Zinc Sulfate | ~23%[2][13] |

| Zinc Gluconate | ~14%[2][13] |

Special Application: Wilson's Disease

Zinc acetate is a crucial maintenance therapy for Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[1] Its mechanism of action is not based on chelation but on blocking the intestinal absorption of copper.[8] When administered, zinc acetate induces the synthesis of metallothionein within the enterocytes.[14] This protein has a high affinity for copper and binds to it, effectively trapping it within the intestinal cells.[8] These cells are eventually sloughed off and excreted in the feces, carrying the bound copper with them and preventing its entry into the bloodstream.[8][14]

Caption: Mechanism of zinc acetate in Wilson's disease.

Zinc as a Signaling Molecule